molecular formula C16H24N2O2 B12789872 4-Allyl-2-methoxy-6-((4-methyl-1-piperazinyl)methyl)phenol CAS No. 21594-84-3

4-Allyl-2-methoxy-6-((4-methyl-1-piperazinyl)methyl)phenol

Cat. No.: B12789872
CAS No.: 21594-84-3
M. Wt: 276.37 g/mol
InChI Key: URUYSBINKURYKA-UHFFFAOYSA-N
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Description

4-Allyl-2-methoxy-6-((4-methyl-1-piperazinyl)methyl)phenol is a synthetic organic compound with a complex structure that includes an allyl group, a methoxy group, and a piperazine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Allyl-2-methoxy-6-((4-methyl-1-piperazinyl)methyl)phenol typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Alkylation: The initial step involves the alkylation of a phenol derivative with an allyl halide to introduce the allyl group.

    Piperazine Introduction:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and selectivity.

Chemical Reactions Analysis

Types of Reactions

4-Allyl-2-methoxy-6-((4-methyl-1-piperazinyl)methyl)phenol can undergo various chemical reactions, including:

    Oxidation: The allyl group can be oxidized to form an epoxide or an aldehyde.

    Reduction: The compound can undergo reduction reactions to convert the allyl group to a saturated alkyl group.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of epoxides or aldehydes.

    Reduction: Formation of saturated alkyl derivatives.

    Substitution: Formation of various substituted phenol derivatives.

Scientific Research Applications

4-Allyl-2-methoxy-6-((4-methyl-1-piperazinyl)methyl)phenol has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmacologically active compound, particularly in the development of new drugs targeting neurological disorders.

    Materials Science: The compound is explored for its potential use in the synthesis of novel polymers and materials with unique properties.

    Biological Research: It is used as a probe to study various biological pathways and interactions due to its unique structure.

Mechanism of Action

The mechanism of action of 4-Allyl-2-methoxy-6-((4-methyl-1-piperazinyl)methyl)phenol involves its interaction with specific molecular targets, such as enzymes or receptors. The piperazine moiety is known to interact with neurotransmitter receptors, potentially modulating their activity. The allyl and methoxy groups may also contribute to the compound’s overall biological activity by affecting its binding affinity and selectivity.

Comparison with Similar Compounds

Similar Compounds

    Eugenol (4-Allyl-2-methoxyphenol): Similar structure but lacks the piperazine moiety.

    2-Methoxy-6-((4-methylphenyl)imino)methyl)phenol: Similar structure but with an imino group instead of the piperazine moiety.

Uniqueness

4-Allyl-2-methoxy-6-((4-methyl-1-piperazinyl)methyl)phenol is unique due to the presence of the piperazine moiety, which imparts distinct pharmacological properties. This makes it a valuable compound for research in medicinal chemistry and drug development.

Properties

CAS No.

21594-84-3

Molecular Formula

C16H24N2O2

Molecular Weight

276.37 g/mol

IUPAC Name

2-methoxy-6-[(4-methylpiperazin-1-yl)methyl]-4-prop-2-enylphenol

InChI

InChI=1S/C16H24N2O2/c1-4-5-13-10-14(16(19)15(11-13)20-3)12-18-8-6-17(2)7-9-18/h4,10-11,19H,1,5-9,12H2,2-3H3

InChI Key

URUYSBINKURYKA-UHFFFAOYSA-N

Canonical SMILES

CN1CCN(CC1)CC2=C(C(=CC(=C2)CC=C)OC)O

Origin of Product

United States

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